molecular formula C22H26Cl2N2O2S B11502050 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine

Cat. No.: B11502050
M. Wt: 453.4 g/mol
InChI Key: DARIADTXGGQNFZ-UHFFFAOYSA-N
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Description

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to protected piperazines . Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of automated solid-phase synthesis and photocatalytic methods can also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines .

Scientific Research Applications

1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine involves its interaction with specific molecular targets and pathways. It may act by binding to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

  • Trimetazidine
  • Ranolazine
  • Befuraline
  • Aripiprazole
  • Quetiapine
  • Indinavir
  • Sitagliptin
  • Vestipitant

Uniqueness: 1-[(4-Cyclohexylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine is unique due to its specific structural features, such as the presence of both cyclohexyl and dichlorophenyl groups. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other piperazine derivatives .

Properties

Molecular Formula

C22H26Cl2N2O2S

Molecular Weight

453.4 g/mol

IUPAC Name

1-(4-cyclohexylphenyl)sulfonyl-4-(2,5-dichlorophenyl)piperazine

InChI

InChI=1S/C22H26Cl2N2O2S/c23-19-8-11-21(24)22(16-19)25-12-14-26(15-13-25)29(27,28)20-9-6-18(7-10-20)17-4-2-1-3-5-17/h6-11,16-17H,1-5,12-15H2

InChI Key

DARIADTXGGQNFZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)N3CCN(CC3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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